N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide, commonly referred to as a BACE-1 inhibitor, is a synthetic small molecule designed to inhibit the enzyme beta-secretase 1 (BACE-1). This enzyme is critically involved in the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE-1, this compound aims to reduce the production of amyloid beta peptides and potentially slow the progression of Alzheimer's disease .
The synthesis of N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide typically involves multi-step organic synthesis techniques. The process may include:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide is C31H38N4O5S. The molecular weight is approximately 578.7 g/mol .
The structural features include:
These components contribute to its interaction with BACE-1 at the active site, crucial for its inhibitory action .
The primary reaction mechanism involves the inhibition of BACE-1 through competitive binding at its active site. The interactions are characterized by hydrogen bonding and hydrophobic interactions between the inhibitor and key residues within the enzyme's active site.
Studies employing molecular dynamics simulations have shown that variations in pH can influence both the conformational dynamics of BACE-1 and the binding affinity of inhibitors like N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide. These insights are critical for optimizing drug design strategies .
The mechanism by which N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide inhibits BACE-1 involves:
Experimental studies have demonstrated that this compound effectively lowers amyloid beta levels in cell culture models, indicating its potential therapeutic efficacy against Alzheimer's disease .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that maintaining specific conditions during synthesis enhances stability and bioavailability .
N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide is primarily explored for its potential in treating Alzheimer’s disease through its action as a BACE-1 inhibitor. Research continues into its efficacy in reducing amyloid plaque formation and improving cognitive function in preclinical models .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4